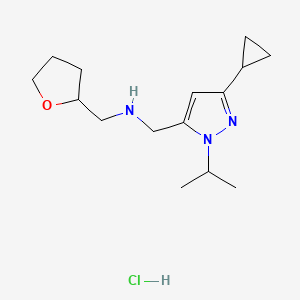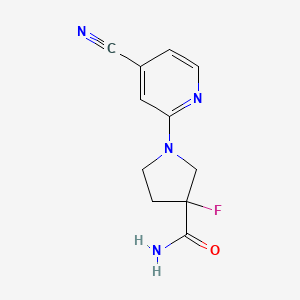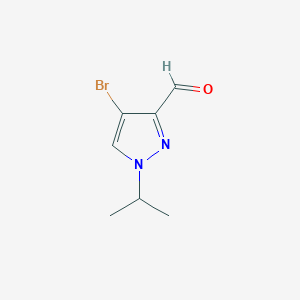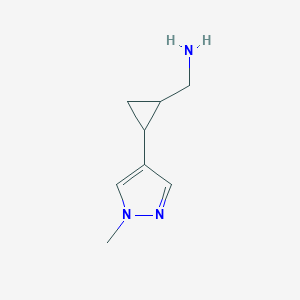
1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclopropyl and isopropyl group attached to the pyrazole ring, as well as a tetrahydrofuran-2-ylmethyl group attached to the methanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can be achieved through a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, cyclopropyl and isopropyl groups can be introduced through appropriate diketone precursors.
Attachment of the Methanamine Moiety: The pyrazole derivative can be reacted with formaldehyde and tetrahydrofuran-2-ylmethylamine under reductive amination conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the amine moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the amine group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine: Lacks the isopropyl and tetrahydrofuran-2-ylmethyl groups.
1-(3-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine: Lacks the cyclopropyl group.
1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methanamine: Lacks the tetrahydrofuran-2-ylmethyl group.
Uniqueness
The uniqueness of 1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both cyclopropyl and isopropyl groups on the pyrazole ring, along with the tetrahydrofuran-2-ylmethyl group, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C15H26ClN3O |
|---|---|
Molecular Weight |
299.84 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H25N3O.ClH/c1-11(2)18-13(8-15(17-18)12-5-6-12)9-16-10-14-4-3-7-19-14;/h8,11-12,14,16H,3-7,9-10H2,1-2H3;1H |
InChI Key |
COMUUIIWFXPNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNCC3CCCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12219575.png)

![Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate](/img/structure/B12219596.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B12219602.png)
![4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12219610.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12219624.png)
![1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12219630.png)

![[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridi ne-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12219638.png)
![3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12219650.png)
![2-[(2-furylmethyl)amino]-3-{[(2-furylmethyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12219654.png)
![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12219662.png)
